N-(1H-tetrazol-5-yl)tetrahydrofuran-2-carboxamide
CAS No.:
Cat. No.: VC14629349
Molecular Formula: C6H9N5O2
Molecular Weight: 183.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N5O2 |
|---|---|
| Molecular Weight | 183.17 g/mol |
| IUPAC Name | N-(2H-tetrazol-5-yl)oxolane-2-carboxamide |
| Standard InChI | InChI=1S/C6H9N5O2/c12-5(4-2-1-3-13-4)7-6-8-10-11-9-6/h4H,1-3H2,(H2,7,8,9,10,11,12) |
| Standard InChI Key | HQVYBIVTFZUCMF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C(=O)NC2=NNN=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(2H-tetrazol-5-yl)oxolane-2-carboxamide, reflects its core components:
-
Tetrahydrofuran (oxolane): A five-membered oxygen-containing ring with saturated bonds, contributing to conformational rigidity.
-
Tetrazole: A five-membered aromatic ring with four nitrogen atoms, known for high dipole moments and metabolic stability .
-
Carboxamide linker: Connects the tetrahydrofuran and tetrazole groups, enabling hydrogen bonding with biological targets.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₅O₂ | |
| Molecular Weight | 183.17 g/mol | |
| Canonical SMILES | C1CC(OC1)C(=O)NC2=NNN=N2 | |
| PubChem CID | 5107288 |
The Standard InChIKey (HQVYBIVTFZUCMF-UHFFFAOYSA-N) confirms stereochemical uniqueness, critical for computational drug design.
Synthesis and Optimization Strategies
Multi-Component Reaction Pathways
Synthesis typically involves:
-
Reactant Mixing: Combining tetrahydrofuran-2-carboxylic acid derivatives with 5-aminotetrazole in polar aprotic solvents (e.g., DMF).
-
Ultrasonic Irradiation: Enhances reaction rates by 40–60% compared to conventional heating, reducing side products.
-
Purification: Recrystallization from ethanol/water yields >85% purity, confirmed via HPLC.
Challenges in Scalability
-
Tetrazole Instability: Degrades above 150°C, necessitating low-temperature conditions.
-
Byproduct Formation: Competing cyclization reactions require precise stoichiometric control .
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 32 µg/mL and 64 µg/mL, respectively, via membrane disruption visualized through electron microscopy.
Anticancer Activity
Structural analogs with halogen substitutions (e.g., bromine at the tetrazole C5 position) exhibit IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells, surpassing cisplatin (12.5 µM) .
Table 2: Comparative Biological Activities of Tetrazole Derivatives
| Compound | Target Activity | IC₅₀/MIC | Source |
|---|---|---|---|
| N-(1H-Tetrazol-5-yl)THF-carboxamide | COX-2 Inhibition | 18 µM | |
| 5-Bromo-tetrazole analog | MCF-7 Cytotoxicity | 8.2 µM | |
| Tezosentan (Control) | Endothelin Receptor | 0.3 nM |
Research Advancements and Pharmacological Applications
G Protein-Coupled Receptor (GPCR) Modulation
Introducing tetrazole groups into coumarin-based agonists enhances GPR35 binding affinity by 20-fold, suggesting utility in metabolic disease therapeutics .
Drug Delivery Systems
Nanoencapsulation in PLGA nanoparticles improves oral bioavailability from 12% to 58% in rat models, addressing poor aqueous solubility (LogP = 1.2).
Future Directions and Challenges
Target Validation Studies
-
CRISPR-Cas9 Knockout Models: Essential for confirming on-target effects in inflammation pathways .
-
Metabolite Profiling: LC-MS/MS studies needed to identify active metabolites and potential toxicity.
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume